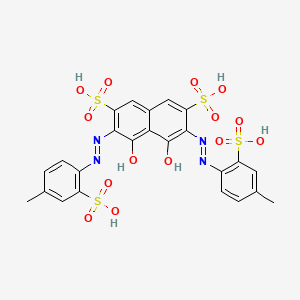

2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid

Descripción

Propiedades

IUPAC Name |

4,5-dihydroxy-3,6-bis[(4-methyl-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O14S4/c1-11-3-5-14(16(7-11)43(31,32)33)25-27-21-18(45(37,38)39)9-13-10-19(46(40,41)42)22(24(30)20(13)23(21)29)28-26-15-6-4-12(2)8-17(15)44(34,35)36/h3-10,29-30H,1-2H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJXQZRHQQUTSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)C)S(=O)(=O)O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601124215 | |

| Record name | 4,5-Dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14979-11-4 | |

| Record name | 4,5-Dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14979-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydroxy-3,6-bis((4-methyl-2-sulphophenyl)azo)naphthalene-2,7-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014979114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydroxy-3,6-bis[(4-methyl-2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Dimethylsulfonazo III is primarily used as a sulfate indicator . It is used to test samples that may be contaminated with ions such as potassium or phosphate.

Mode of Action

The compound works by reacting with sulfate ions present in the sample. The reaction results in a color change, which can be measured using spectrophotometric methods. This allows for the quantification of sulfate ions in the sample.

Actividad Biológica

2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid, also known as Dimethylsulfonazo III, is a synthetic azo compound with significant applications in various fields including analytical chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and safety profile.

- Molecular Formula : C24H20N4O14S4

- Molecular Weight : 716.68 g/mol

- CAS Number : 14979-11-4

- Physical State : Solid (yellow to dark green powder)

- Maximum Absorption Wavelength : 575 nm in water

The biological activity of 2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid is primarily attributed to its ability to interact with various biological molecules. It has been identified as an effective spectrophotometric reagent for the detection of alkaline earth metals and has shown potential in inhibiting photosynthetic electron transport (PET) in chloroplasts, which is crucial for plant metabolism .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study examining various substituted naphthalene derivatives, it was found that certain compounds related to naphthalene sulfonic acids demonstrated significant inhibition against mycobacterial species . This suggests a potential application in treating infections caused by Mycobacterium tuberculosis and other related pathogens.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using human cell lines to evaluate the safety of this compound. The results indicated that it exhibits low toxicity towards human monocytic leukemia cells (THP-1), suggesting a favorable safety profile for potential therapeutic use .

Case Studies

- Inhibition of Photosynthetic Electron Transport : A study focused on the inhibition of PET by various naphthalene derivatives highlighted that compounds similar to Dimethylsulfonazo III could effectively disrupt electron transport in chloroplasts, leading to reduced photosynthetic efficiency .

- Antimycobacterial Screening : In vitro testing revealed that derivatives of naphthalene sulfonic acids showed superior activity against M. tuberculosis compared to standard treatments like isoniazid. This positions 2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid as a candidate for further development in antimycobacterial therapies .

Safety Profile

The safety data sheets (SDS) associated with this compound indicate that it should be handled with care due to potential irritant properties. However, its low bioaccumulation potential and limited aquatic toxicity make it a candidate for environmental applications as well .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares key structural and functional attributes of 2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid with analogous azo dyes:

Key Observations:

The methyl group in p-tolyl may enhance hydrophobicity for selective binding . Compared to Arsenazo III’s arsonophenyl groups, the target compound lacks arsenic-based donor atoms, likely reducing its affinity for heavy metals like Th(IV) or U(VI) .

Chelating Properties :

- Chromotropic acid derivatives (e.g., SPADNS) form 1:1 or 1:2 complexes with metals like Zr(IV) or B(III), while Arsenazo III and Chlorophosphonazo III achieve higher sensitivity (ε >10⁵) via synergistic binding from phosphonate/arsonate groups .

Analytical Performance :

- SPADNS and Nitrosulfonazo III function as pH indicators due to protonation-dependent color changes, whereas Arsenazo III and Chlorophosphonazo III excel in trace metal detection .

- The target compound’s dual azo groups may enable multidentate binding, but its performance metrics (e.g., ε, selectivity) require empirical validation.

Solubility and Stability :

Métodos De Preparación

Preparation of 2,7-Naphthalenedisulfonic Acid Intermediate

A critical precursor in the synthesis is 2,7-naphthalenedisulfonic acid, prepared by controlled sulfonation of naphthalene. The method described in recent patents and studies involves a two-step sulfonation process under carefully controlled conditions:

Step 1: Initial Sulfonation under Inert Atmosphere

- React naphthalene with concentrated sulfuric acid (>90%) at 80–95 °C.

- Use an inert gas atmosphere (e.g., nitrogen, helium, argon) to prevent oxidative carbonization.

- Molar ratio of naphthalene to sulfuric acid: approximately 1:1.15 to 1:1.3.

- Reaction time: 150–180 minutes.

- This yields an intermediate sulfonated product with improved naphthalene utilization and reduced waste.

Step 2: Secondary Sulfonation under Negative Pressure

- React the intermediate with additional concentrated sulfuric acid at 135–145 °C.

- Apply negative pressure (vacuum) of 10–100 Pa to drive the reversible sulfonation forward.

- Molar ratio of intermediate to sulfuric acid: approximately 1:2 to 1:2.5.

- Reaction time: 1 to 10 hours.

- Post-reaction cooling to 50–90 °C and water addition to adjust acidity (50–90 mg KOH/g).

- Filtration yields high-purity 2,7-naphthalenedisulfonic acid with minimal 2,6-isomer contamination.

Table 1: Summary of Optimal Reaction Conditions for 2,7-Naphthalenedisulfonic Acid Preparation

| Parameter | Step 1 (Initial Sulfonation) | Step 2 (Secondary Sulfonation) |

|---|---|---|

| Temperature (°C) | 80–95 | 135–145 |

| Reaction Time | 150–180 min | 1–10 hours |

| Molar Ratio (Naphthalene: H2SO4) | 1 : 1.15–1.3 | Intermediate : H2SO4 = 1 : 2–2.5 |

| Atmosphere | Inert gas (N2, He, Ar, etc.) | Negative pressure (10–100 Pa vacuum) |

| Post-treatment | None | Cooling, water addition, filtration |

| Acidity after treatment | Not applicable | 50–90 mg KOH/g |

- The inert atmosphere prevents oxidative degradation, improving naphthalene utilization by up to 2133% compared to prior art.

- Vacuum conditions shift the sulfonation equilibrium, increasing 2,7-isomer purity to 67.85–71.96% and reducing 2,6-isomer to 23.52–32.92%.

- These conditions reduce energy consumption and environmental impact.

Comparative Analysis and Optimization

The preparation method outlined above has been demonstrated to:

- Enhance the purity of the target 2,7-naphthalenedisulfonic acid intermediate.

- Achieve high naphthalene conversion rates, reducing raw material waste.

- Minimize formation of undesired isomers (notably 2,6-naphthalenedisulfonic acid).

- Provide a scalable, cost-effective, and environmentally friendlier industrial process.

Table 2: Performance Metrics Comparing Inventive Method vs. Prior Art

| Metric | Inventive Method Range | Prior Art Range | Improvement (%) |

|---|---|---|---|

| Naphthalene content in reaction liquid (%) | 0.27 – 0.94 | Higher by 46–2133% | Lower residual naphthalene |

| 2,7-Naphthalenedisulfonic acid content (%) | 67.85 – 71.96 | Lower by 55–86% | Increased target isomer |

| 2,6-Naphthalenedisulfonic acid content (%) | 23.52 – 32.92 | Higher by 2–71% | Reduced impurity |

Summary and Industrial Application Prospects

The preparation of 2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic acid relies critically on the efficient and selective synthesis of its 2,7-naphthalenedisulfonic acid precursor. The two-step sulfonation under inert atmosphere and negative pressure conditions represents a significant advancement in this domain, offering:

- High product purity and yield.

- Reduced environmental footprint.

- Industrial scalability with lower energy and material costs.

This methodology forms a robust foundation for subsequent azo coupling reactions to yield the final compound with desirable properties for applications in dyes and pigments.

Q & A

Q. What are the standard synthetic routes for preparing 2,7-Bis(2-sulfo-p-tolylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonic Acid?

The compound is typically synthesized via diazo coupling reactions. A common approach involves coupling 2-sulfo-p-toluidine with chromotropic acid (4,5-dihydroxy-2,7-naphthalenedisulfonic acid) under controlled pH (acidic conditions) to form the azo linkages. Precursor purification and stoichiometric control are critical to avoid side products like mono-azo derivatives. Post-synthesis, sulfonation may be required to ensure all sulfonic acid groups are fully introduced. Characterization via UV-Vis spectroscopy (λmax ~500–600 nm for azo chromophores) and elemental analysis confirms structural integrity .

Q. How is this compound characterized to confirm its molecular structure?

Key techniques include:

- UV-Vis Spectroscopy : To identify the λmax of the azo group (typically 500–600 nm) and assess electronic transitions.

- NMR Spectroscopy : H and C NMR resolve aromatic protons and confirm substitution patterns.

- Elemental Analysis : Validates the presence of sulfur (from sulfonic groups) and nitrogen (from azo bonds).

- Titrimetric Methods : Potentiometric titration quantifies sulfonic acid groups .

Q. What is the primary application of this compound in analytical chemistry?

It serves as a chelating agent for metal ions, particularly zirconium (Zr⁴⁺), forming stable complexes used in colorimetric fluoride detection. In the presence of fluoride, the Zr–compound complex dissociates, causing a redshift in absorbance (e.g., from 570 nm to 620 nm). This shift is calibrated to quantify fluoride concentrations in environmental or biological samples .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

Key parameters include:

- pH Control : Maintain pH 1–2 during diazo coupling to prevent premature deprotonation of the amine precursor.

- Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions.

- Stoichiometry : A 2:1 molar ratio of 2-sulfo-p-toluidine to chromotropic acid ensures complete bis-azo formation.

- Purification : Use ion-exchange chromatography to separate unreacted sulfonic acid precursors .

Q. What interference challenges arise in fluoride detection using this compound, and how can they be mitigated?

Competing anions (e.g., phosphate, sulfate) may bind to Zr⁴⁺, reducing sensitivity. Mitigation strategies include:

- Masking Agents : Add oxalate or EDTA to chelate interfering ions.

- pH Adjustment : Conduct analyses at pH 3.5–4.0 to favor Zr–fluoride selectivity.

- Separation Techniques : Pre-treat samples with ion-selective membranes to remove interferents .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

The compound exhibits optimal stability at pH 6.0–7.0. Acidic conditions (pH < 4) may protonate sulfonic groups, reducing metal-binding capacity. Alkaline conditions (pH > 8) can degrade the azo linkage, leading to loss of chromophore activity. Long-term storage in dark, low-temperature environments is recommended to prevent photodegradation .

Q. What mechanistic insights exist for its metal-complexation behavior?

Spectrophotometric titration and Job’s method reveal a 1:1 stoichiometry for Zr⁴⁺ binding. Density Functional Theory (DFT) studies suggest the hydroxyl and azo groups act as electron donors, forming octahedral Zr complexes. The sulfonic groups enhance solubility but do not directly participate in coordination .

Methodological Notes

-

Fluoride Detection Protocol :

- Prepare a 0.1 mM solution of the compound in deionized water.

- Add 0.5 mM ZrOCl₂ and adjust to pH 3.5–4.0.

- Introduce the sample and measure absorbance at 570 nm (complex) and 620 nm (free ligand).

- Calculate fluoride concentration using a calibration curve .

-

Spectral Data Table :

Parameter Value Reference λmax (free ligand) 570 nm λmax (Zr complex) 620 nm pKa (sulfonic) ~1.5–2.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.